molecular formula C24H30I3N3O10 B587984 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide CAS No. 610783-35-2

5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide

Cat. No.: B587984
CAS No.: 610783-35-2
M. Wt: 901.228
InChI Key: SOIDLTXGVBBTRF-UHFFFAOYSA-N
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Scientific Research Applications

5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide is widely used in scientific research, particularly in the fields of:

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the highest quality standards. The process involves large-scale reactions in cleanroom environments, with stringent controls on temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce iodide salts.

Mechanism of Action

The mechanism of action of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide involves its interaction with biological tissues to enhance the contrast in imaging. The high iodine content increases the absorption of X-rays, making tissues and organs more visible in scans. The molecular targets include various tissues where the compound accumulates, and the pathways involve its distribution and excretion from the body.

Comparison with Similar Compounds

Similar Compounds

    Iopromide: A direct derivative used as a contrast agent.

    Iohexol: Another iodine-containing contrast agent with similar applications.

    Iodixanol: A non-ionic, dimeric contrast agent used in imaging.

Uniqueness

5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide is unique due to its specific structure, which allows for high iodine content and effective imaging contrast. Compared to similar compounds, it offers a balance of solubility, stability, and imaging efficacy .

Properties

IUPAC Name

[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]-methylamino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30I3N3O10/c1-11(31)37-9-15(39-13(3)33)7-29(5)23(35)17-19(25)18(21(27)22(28)20(17)26)24(36)30(6)8-16(40-14(4)34)10-38-12(2)32/h15-16H,7-10,28H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIDLTXGVBBTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CN(C)C(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30I3N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746988
Record name [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

901.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610783-35-2
Record name [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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